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Compound of Interest

Compound Name: 1-(5-Methoxypyridin-3-yl)ethanone

Cat. No.: B1318958

An In-depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone: Synthesis,
Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(5-Methoxypyridin-3-
yl)ethanone, a heterocyclic ketone of significant interest to the pharmaceutical and life
sciences industries. The document details its physicochemical properties, outlines a robust and
field-proven synthetic pathway, discusses methods for its characterization, and explores its
critical role as a versatile building block in modern medicinal chemistry. This guide is intended
for researchers, chemists, and drug development professionals seeking to leverage this
scaffold in the design and synthesis of novel therapeutic agents.

Compound Identification and Physicochemical
Properties

1-(5-Methoxypyridin-3-yl)ethanone is a substituted pyridine derivative featuring both a
methoxy and an acetyl group. These functional groups provide distinct electronic properties
and multiple reaction sites, making it a valuable intermediate in organic synthesis.
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Property Value References
CAS Number 886364-74-5 [112][3114]
Molecular Formula CsHoNO:2 [2]
Molecular Weight 151.16 g/mol [2]
1-(5-methoxy-3-
IUPAC Name o
pyridinyl)ethanone
Appearance Solid [2]
Boiling Point 261.9 £ 20.0 °C at 760 mmHg
Store at room temperature
Storage ]
under an inert atmosphere.
SMILES CC(=0)clcc(ocn=cl)0C [2]
NCDNULVIERIXPT-
InChl Key [2]

UHFFFAOYSA-N

Synthesis and Purification

While numerous synthetic routes can be envisioned, a reliable and scalable two-step approach
starting from commercially available 3,5-dibromopyridine is presented here. This pathway
involves a nucleophilic aromatic substitution to install the methoxy group, followed by a
palladium-catalyzed Stille cross-coupling reaction to introduce the acetyl group.

Synthetic Workflow Diagram
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Caption: Proposed two-step synthesis of 1-(5-Methoxypyridin-3-yl)ethanone.

Step-by-Step Experimental Protocols
PART A: Synthesis of 3-Bromo-5-methoxypyridine (Intermediate)

This procedure is adapted from established methods for the selective methoxylation of
dihalopyridines.[5]

+ Rationale: Sodium methoxide acts as a strong nucleophile, displacing one of the bromide
atoms on the pyridine ring. Dihalo-substituted pyridines are susceptible to nucleophilic
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aromatic substitution, and the reaction conditions (heat, polar aprotic solvent like DMF)
facilitate this transformation.

e Protocol:

o To a suspension of 60% sodium hydride (1.2 equivalents) in anhydrous N,N-
dimethylformamide (DMF), carefully add methanol (1.2 equivalents) dropwise at room
temperature under an argon atmosphere.

o Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of
sodium methoxide.

o Heat the resulting solution to 60 °C and add 3,5-dibromopyridine (1.0 equivalent).

o Increase the temperature to 90 °C and maintain for 1-2 hours, monitoring the reaction
progress by TLC or GC-MS.

o Upon completion, cool the reaction mixture to room temperature and cautiously quench by
adding water.

o Extract the agueous mixture with diethyl ether or ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0.), filter, and concentrate under reduced pressure.

o Purify the crude residue by column chromatography on silica gel (eluting with a gradient of
ethyl acetate in hexanes) to yield 3-bromo-5-methoxypyridine as a solid.[5]

PART B: Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone (Final Product)

This protocol employs a Stille cross-coupling reaction, a robust method for forming carbon-
carbon bonds.

o Rationale: The Stille coupling utilizes an organotin reagent and a palladium catalyst to couple
with an organic halide. Here, tributyl(1-ethoxyvinyl)tin serves as a synthetic equivalent of an
acetyl anion. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of
the pyridine intermediate. Following transmetalation with the organotin reagent and reductive

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.chemicalbook.com/synthesis/3-bromo-5-methoxypyridine.htm
https://www.benchchem.com/product/b1318958?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

elimination, an enol ether is formed. This intermediate is readily hydrolyzed under mild acidic
conditions to the desired ketone.

e Protocol:

o In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-5-
methoxypyridine (1.0 equivalent) in anhydrous toluene.

o Add tributyl(1-ethoxyvinyl)tin (1.1 equivalents) to the solution.

o Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 equivalents) as the
catalyst.

o Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, or until
the starting material is consumed as indicated by TLC.

o Cool the mixture to room temperature. Add a 2M aqueous solution of hydrochloric acid
(HCI) and stir vigorously for 1-2 hours to effect hydrolysis of the enol ether intermediate.

o Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate
(2x).

o Combine all organic layers, wash with saturated aqueous sodium bicarbonate (NaHCOs)
and brine, then dry over anhydrous Naz2SOa.

o Filter and concentrate the solvent in vacuo. The resulting crude product can be purified by
silica gel column chromatography to afford pure 1-(5-methoxypyridin-3-yl)ethanone.

Spectroscopic Characterization

Full analytical data for this compound is available from various commercial suppliers.[1][6]
Structural confirmation is typically achieved through a combination of Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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Technique

Expected Characteristics

1H NMR

- Aromatic Protons (3H): Three distinct signals in
the aromatic region (o 7.5-9.0 ppm), appearing
as multiplets or doublets of doublets,
corresponding to the protons at the C2, C4, and
C6 positions of the pyridine ring. - Methoxy
Protons (3H): A sharp singlet around & 3.9 ppm.
- Acetyl Protons (3H): A sharp singlet around &
2.6 ppm.

13C NMR

- Carbonyl Carbon (C=0): A signal in the
downfield region, typically 6 > 195 ppm. -
Aromatic Carbons (5C): Five distinct signals in
the aromatic region (6 110-160 ppm). - Methoxy
Carbon (-OCHs): A signal around 6 55-60 ppm. -
Acetyl Carbon (-CHs): A signal in the aliphatic
region, around & 25-30 ppm.

IR Spectroscopy

- C=0 Stretch (Ketone): A strong, sharp
absorption band around 1680-1700 cm~1. - C-O
Stretch (Aryl Ether): An absorption band around
1200-1250 cm™1, - C=N/C=C Stretch (Pyridine
Ring): Multiple absorption bands in the 1400-

1600 cm~1 region.

Mass Spectrometry

- (ESI+): Expected molecular ion peak [M+H]*
at m/z = 152.17.

Note: Predicted chemical shifts are based on standard values for similar structures and may

vary depending on the solvent and experimental conditions.

Applications in Medicinal Chemistry and Drug

Discovery

The true value of 1-(5-Methoxypyridin-3-yl)ethanone lies in its application as a versatile

scaffold in drug discovery. The substituted pyridine core is a well-established "privileged

scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.
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Role as a Key Building Block

The molecule's two primary functional groups, the ketone and the methoxy-substituted pyridine
ring, allow for diverse chemical modifications.

o The Ketone Handle: The acetyl group is a versatile functional group that can undergo a wide
range of transformations, including:

Reductive Amination: To introduce diverse amine functionalities.

[¢]

[e]

Aldol and Claisen-Schmidt Condensations: To form a,-unsaturated ketones, which are
precursors to other heterocyclic systems like pyrimidines or thiazoles.[7]

[e]

Halogenation: To form a-haloketones, which are potent electrophiles for further
substitution.

[e]

Formation of Oximes and Hydrazones: To introduce new vectors for molecular
interactions.

e The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor,
a key interaction in many ligand-receptor binding events. The methoxy group modifies the
electronic properties of the ring and can influence metabolic stability and binding affinity.

Logical Framework for Application

Screening &
1-(5-Methoxypyridin-3-yl)ethanone Chemical Transformation Optimization Biological Target
(Core Scaffold) (e.g., Condensation, Reductive Amination) (e.g., Kinase, GPCR, Enzyme)

Click to download full resolution via product page

Caption: Use of the core scaffold to generate diverse derivatives for biological screening.

Therapeutic Areas of Interest

Derivatives of methoxypyridine are integral to compounds targeting a range of diseases. While
this specific molecule is an intermediate, its structural motifs are found in:
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e Oncology: As a core component in the synthesis of various kinase inhibitors.[8]

 Inflammatory Diseases: The pyridine scaffold is used in the development of PI3K/mTOR dual
inhibitors and Janus Kinase (JAK) inhibitors.

o Cardiovascular Disease: Related aminopyridopyrazinone structures containing a
methoxypyridine moiety have been developed as potent and selective PDES5 inhibitors.

Safety and Handling

Proper safety precautions must be observed when handling 1-(5-Methoxypyridin-3-
yl)ethanone.

Safety Aspect Information References
GHS Pictogram GHSO07 (Exclamation Mark) [2]
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed. [2]

P280: Wear protective
gloves/protective clothing/eye
protection/face protection.
P305+P351+P338: IF IN
Precautionary Statements EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Handling Recommendations: Use in a well-ventilated area or chemical fume hood. Avoid
inhalation of dust and contact with skin and eyes. Standard personal protective equipment
(PPE), including safety goggles, gloves, and a lab coat, is required.

Conclusion

1-(5-Methoxypyridin-3-yl)ethanone is a high-value chemical intermediate with significant
potential in the field of drug discovery and development. Its well-defined structure, coupled with
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the strategic placement of reactive functional groups, makes it an ideal starting point for the
synthesis of complex molecular architectures. The synthetic protocols and characterization
data outlined in this guide provide a solid foundation for researchers to confidently incorporate
this versatile building block into their research and development programs, accelerating the
discovery of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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